Erythromycin oxime, specifically 9-oxime erythromycin A, is a derivative of the macrolide antibiotic erythromycin A. This compound plays a crucial role as an intermediate in the synthesis of various antibiotics, notably clarithromycin, which is known commercially as Biaxin®. Erythromycin itself is widely utilized in treating bacterial infections due to its broad-spectrum antibacterial activity. The oxime derivative enhances the stability and bioavailability of the original compound, making it a significant focus in pharmaceutical development.
Erythromycin A is derived from the bacterium Saccharopolyspora erythraea, which produces this antibiotic naturally. The oxime derivative is synthesized through chemical modifications involving hydroxylamine. The process typically involves using solvents such as isopropanol and mild acid catalysts like acetic acid to facilitate the reaction with hydroxylamine, resulting in 9-oxime erythromycin A.
Erythromycin oxime falls under the category of macrolide antibiotics and is classified as a secondary metabolite. It is particularly noted for its role as an intermediate in synthesizing more potent derivatives, thereby enhancing the pharmacological properties of macrolide antibiotics.
The synthesis of erythromycin A oxime primarily involves the reaction of erythromycin A with hydroxylamine in a suitable solvent under controlled conditions. The following steps outline the typical synthesis process:
The process has been optimized to minimize degradation impurities while maximizing yield. For instance, using acetic acid and isopropanol has been shown to improve yields significantly compared to other solvents like methanol .
Erythromycin A oxime features a characteristic oxime functional group (-C=N-OH) attached to the ninth carbon of the erythromycin backbone. The compound can exist in two geometric forms (E and Z), with the E-isomer being the biologically active form.
The primary chemical reaction involving erythromycin A oxime is its formation from erythromycin A through nucleophilic addition where hydroxylamine attacks the carbonyl carbon of erythromycin A, leading to oxime formation.
The reaction conditions are critical; for example:
Erythromycin A oxime acts similarly to its parent compound by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation and effectively halting bacterial growth.
Studies indicate that derivatives like clarithromycin exhibit improved pharmacokinetic profiles compared to erythromycin A, enhancing their clinical efficacy against resistant bacterial strains .
Relevant analyses have shown that erythromycin A oxime exhibits a higher purity level (>90%) with an optimal E/Z isomeric ratio exceeding 7:1 when synthesized under ideal conditions .
Erythromycin A oxime is primarily used as an intermediate in synthesizing various macrolide antibiotics, including clarithromycin. Its improved stability and bioavailability make it essential for developing formulations that require enhanced therapeutic efficacy against bacterial infections.
Erythromycin oxime serves as a pivotal intermediate for synthesizing clinically significant macrolide antibiotics. The foundational synthesis involves reacting erythromycin A with hydroxylamine hydrochloride (NH₂OH·HCl) in polar solvents like methanol or isopropanol. Typical conditions use 10 equivalents of NH₂OH·HCl at 56–60°C for 8–10 hours, achieving yields of 80%–96% [1] [5]. Acid catalysts (e.g., acetic acid) accelerate oximation by protonating the C-9 ketone, though they risk forming impurities like the desosamine hydrazinium salt if stoichiometry is uncontrolled [6] [9]. Alternative routes employ hydroxylamine acetate in dichloromethane, enabling milder conditions (25°C, 4 hours) and reducing degradation byproducts [6]. Post-reaction workup involves alkaline extraction (pH 10–11) into ethyl acetate, followed by crystallization to isolate erythromycin oxime as a stable, high-purity solid (>98% HPLC) [5].
Table 1: Synthetic Routes for Erythromycin A Oxime
Solvent System | Catalyst/Additive | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Methanol | Sodium iodide | 56–60 | 96 | High molar yield |
Isopropanol | Acetic acid | 25 | 89 | Reduced impurities |
Dichloromethane | Hydroxylamine acetate | 25 | 85 | Mild conditions |
Ethyl acetate/Water | None | 25 | 80 | Simplified workup |
C-6 Methylation: The C-6 hydroxyl group is selectively methylated to enhance acid stability, a modification central to clarithromycin synthesis. Achieving regioselectivity requires protecting the C-9 oxime and desosamine sugars. Using 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime] as a substrate, methylation with methyl iodide in dimethylformamide (DMF) attains 90% selectivity for C-6 over other hydroxyls [2]. Polar aprotic solvents (e.g., DMF) are indispensable, as they dissociate erythromycin aggregates, exposing the C-6 site for alkylation [2] [9].
C-9 Functionalization: The oxime moiety at C-9 enables diverse derivatizations. Etherification with allyl bromide introduces allyl ethers, while esterification via DCC coupling yields prodrug candidates [1] [4]. Notably, 9-O-(3-aryl-2-propenyl)oxime derivatives exhibit enhanced activity against resistant pathogens. For example, quinolyl or imidazolyl aryl groups improve ribosomal binding, with 6-quinolyl derivatives showing 4,000-fold greater potency than clarithromycin against Streptococcus pneumoniae [4].
Table 2: Biologically Active C-9 Oxime Derivatives
C-9 Modification | Synthetic Method | Antibacterial Enhancement |
---|---|---|
9-O-(3-quinolylpropenyl)oxime | Heck coupling | 4000× potency vs. clarithromycin (S. pneumoniae) |
9-O-(6-quinolylpropenyl)oxime | Allylation/Heck reaction | Broad-spectrum vs. erythromycin-resistant E. coli |
9-O-[4-(1-imidazolyl)phenyl]oxime | Epichlorohydrin amination | Activity against MLSₛ-resistant strains |
Amino alcohol ethers | Epoxide ring-opening | Improved pharmacokinetics |
Epoxidation of erythromycin oxime exploits the nucleophilicity of the oxime oxygen. Treatment with (±)-epichlorohydrin generates an unstable epoxy ether intermediate, which undergoes ring-opening with amines to yield amino alcohol derivatives [1] [3]. For instance, heterocyclic amines (e.g., pyridine derivatives) or aliphatic amines open the epoxide, creating side chains that improve water solubility and ribosomal binding [1]. Etherification employs alkyl halides (e.g., allyl bromide) in acetone with potassium carbonate, producing 9-O-allyl oxime ethers in >75% yield [4]. These ethers serve as precursors for Heck reactions with aryl halides, forging C–C bonds to append quinolyl or imidazolyl groups that enhance activity against resistant bacteria [4].
The epoxy ether pathway is highly sensitive to steric effects. Bulky amines like N-methylpiperidine show lower conversion (50%) compared to smaller amines like ethanolamine (95%), emphasizing the need for optimized steric compatibility [1].
Protecting groups are critical for directing regioselectivity during erythromycin oxime modifications:
Deprotection strategies must avoid structural degradation. Catalytic hydrogenation (Pd/C) cleaves Cbz groups, while fluoride-based reagents (e.g., TBAF) remove silyl ethers [2] [8].
Oxime Formation: Sodium iodide catalyzes oximation in methanol by facilitating nucleophilic attack at C-9. Yields reach 96% with 3 mol% NaI, as it enhances hydroxylamine reactivity [5]. Acid catalysts (acetic acid) remain prevalent in industrial processes, but controlled pH (4.0–5.0) is vital to minimize N-demethylation byproducts [6] [9].
Functionalization Catalysis:
Table 3: Catalytic Systems for Oxime Derivatization
Reaction Type | Catalyst/Reagent | Substrate Scope | Yield Range (%) |
---|---|---|---|
Oximation | NaI/AcOH | Erythromycin A | 80–96 |
Heck coupling | Pd(OAc)₂/PPh₃ | 9-O-allyl oximes, aryl halides | 75–85 |
Epoxide ring-opening | BF₃·Et₂O | Epoxy oxime, aliphatic amines | 60–95 |
Esterification | DCC/DMAP | Oxime, carboxylic acids | 70–90 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: